Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine
Description
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a chemically modified derivative of penicillamine, a thiol-containing amino acid. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amine moiety and a 4-pyridylethyl thioether substituent on the sulfur atom. Its molecular structure combines the rigidity of the pyridyl group with the steric bulk of the Boc group, making it valuable in peptide synthesis and metal chelation studies. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during synthetic processes, while the pyridyl moiety may facilitate coordination chemistry or biological targeting .
Properties
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-16(2,3)23-15(22)19-13(14(20)21)17(4,5)24-11-8-12-6-9-18-10-7-12/h6-7,9-10,13H,8,11H2,1-5H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRDVXUYLINCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of DL-Penicillamine Amino Group
-
- Boc anhydride (di-tert-butyl dicarbonate) or Boc chloride as the protecting agent.
- Base such as triethylamine (TEA) or sodium bicarbonate to neutralize HCl formed.
- Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
Procedure :
DL-penicillamine is dissolved in anhydrous solvent, cooled, and treated with base. Boc anhydride is added dropwise, and the mixture is stirred until reaction completion (monitored by TLC). The product Boc-DL-penicillamine is isolated by extraction and purified by recrystallization or chromatography.
Alkylation of the Thiol Group
-
- 2-(4-pyridyl)ethyl halide (bromide or chloride) as the alkylating agent.
- Base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) to deprotonate the thiol.
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Temperature: Room temperature to 60°C.
Procedure :
Boc-DL-penicillamine is dissolved in DMF, and the base is added to generate the thiolate anion. Then, 2-(4-pyridyl)ethyl halide is added slowly. The reaction mixture is stirred under inert atmosphere until completion. The product this compound is obtained after aqueous workup and purified by column chromatography.
Alternative Synthetic Approaches
- Total Organic Synthesis of D-Penicillamine Derivatives
A recent patent (CN111909067A) describes a total synthesis method of D-penicillamine involving Grignard reaction on L-serine ester derivatives, followed by oxidation, sulfonylation, thioesterification, and hydrolysis steps. This approach can be adapted to prepare penicillamine derivatives with specific S-substituents such as the 2-(4-pyridyl)ethyl group by modifying the sulfurization reagent or subsequent alkylation steps.
Representative Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amino group Boc protection | Boc anhydride, TEA | DCM | 0°C to RT | 2–4 hours | 85–95 | TLC monitoring, standard procedure |
| Thiol alkylation | 2-(4-pyridyl)ethyl bromide, K2CO3 | DMF | RT to 60°C | 6–12 hours | 70–85 | Inert atmosphere, careful base addition |
| Purification | Silica gel chromatography | - | - | - | - | Eluent: gradient of ethyl acetate/hexane |
Research Findings and Optimization Notes
- Base Selection : Potassium carbonate and cesium carbonate are preferred bases for thiol alkylation due to their moderate strength and solubility in DMF, which lead to higher yields and fewer side reactions.
- Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate anion, improving alkylation efficiency.
- Temperature Control : Elevated temperatures (up to 60°C) can accelerate the thiol alkylation but may also increase by-product formation; thus, optimization is necessary.
- Purity and Diastereomeric Considerations : Since DL-penicillamine is racemic, the product is a mixture of diastereomers. Separation can be achieved by preparative HPLC if needed for specific applications.
- Protecting Group Stability : The Boc group is stable under alkylation conditions but can be removed later by treatment with trifluoroacetic acid (TFA) if free amine is required.
Chemical Reactions Analysis
Types of Reactions
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
Proteomics Research
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is primarily utilized as a lysine-reactive probe in proteomics. Its ability to selectively bind to lysine residues on proteins allows researchers to study protein modifications and interactions. This capability is essential for understanding various biological processes and disease mechanisms.
Drug Development
This compound serves as a model for developing new therapeutics targeting lysine residues. By modifying the structure of this compound, researchers can create novel compounds that may inhibit specific proteins involved in diseases such as cancer and metabolic disorders.
Biochemical Profiling
The compound aids in biochemical profiling by allowing scientists to tag proteins of interest. This tagging facilitates the identification and quantification of proteins within complex biological samples, enhancing our understanding of cellular functions and pathways.
Chemical Biology Studies
In chemical biology, this compound is used to explore protein-ligand interactions. Its reactivity with lysine residues enables the investigation of binding affinities and kinetics, which are crucial for drug design.
Case Study 1: Lysine Targeting in Cancer Research
A study demonstrated the use of this compound to target lysine residues on oncogenic proteins. The research highlighted how modifying these interactions could lead to potential therapeutic strategies against specific cancers by inhibiting tumor growth through targeted protein modification .
Case Study 2: Proteomic Profiling of Cellular Responses
Another significant application was reported in a study focusing on cellular responses to stress. Researchers utilized this compound to label proteins involved in stress response pathways, allowing for comprehensive proteomic analysis and identification of key regulatory proteins .
Comparative Data Table
| Application Area | Description | Impact |
|---|---|---|
| Proteomics | Lysine-reactive probe for studying protein interactions | Enhanced understanding of protein functions |
| Drug Development | Model for designing therapeutics targeting lysines | Potential new treatments for diseases |
| Biochemical Profiling | Tagging proteins for identification | Improved quantification in complex samples |
| Chemical Biology | Investigating protein-ligand interactions | Insights into binding affinities |
Mechanism of Action
The mechanism of action of Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine involves its ability to form and break disulfide bonds. This property is crucial in the study of protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for maintaining protein structure. The Boc group provides protection during synthetic processes, ensuring the compound’s stability until it is deprotected under specific conditions.
Comparison with Similar Compounds
Fmoc-S-[2-(4-Pyridyl)ethyl]-DL-Penicillamine
Key Differences :
- Protecting Group : The fluorenylmethyloxycarbonyl (Fmoc) group replaces Boc, offering base-labile protection compared to the acid-labile Boc group.
- Molecular Weight : Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine has a higher molecular weight (476.60 g/mol vs. ~420–430 g/mol estimated for the Boc analog) due to the larger Fmoc moiety.
- Applications : Fmoc derivatives are preferred in solid-phase peptide synthesis (SPPS) under basic conditions, whereas Boc derivatives are used in solution-phase synthesis requiring acidic deprotection .
Table 1: Comparison of Boc- and Fmoc-Protected Derivatives
| Parameter | Boc-S-[2-(4-Pyridyl)ethyl]-DL-Penicillamine | Fmoc-S-[2-(4-Pyridyl)ethyl]-DL-Penicillamine |
|---|---|---|
| Molecular Formula | Not explicitly reported (est. C20H28N2O4S) | C27H28N2O4S |
| Molecular Weight (g/mol) | ~420–430 (estimated) | 476.60 |
| Protection Stability | Acid-labile | Base-labile |
| CAS Number | Not reported | 1219404-63-3 |
| Primary Use | Solution-phase synthesis | Solid-phase peptide synthesis |
S-[2-(4-Pyridyl)ethyl]-DL-Penicillamine (4-PEP)
Key Differences :
- Protection : Lacks the Boc group, making it the unprotected, free thiol form.
- Reactivity : The absence of Boc increases nucleophilicity of the amine and thiol groups, limiting its utility in multi-step syntheses but enhancing metal-binding capabilities.
- Safety: Classified as non-hazardous under GHS guidelines, whereas Boc-protected analogs may require specific handling due to organic solvent compatibility .
Boc-L-Pen(pMeBzl)-OH·DCHA
Key Differences :
- Substituent : Features a p-methylbenzyl (pMeBzl) group instead of 4-pyridylethyl, altering steric and electronic properties.
- Molecular Weight : Higher (534.7 g/mol) due to the dicyclohexylammonium (DCHA) counterion and pMeBzl group.
- Applications : The pMeBzl group enhances hydrophobicity, making it suitable for lipid-soluble peptide intermediates, unlike the polar pyridyl group in this compound .
Table 2: Structural and Functional Comparison
| Parameter | This compound | Boc-L-Pen(pMeBzl)-OH·DCHA |
|---|---|---|
| Substituent | 4-Pyridylethyl thioether | p-Methylbenzyl thioether |
| Molecular Weight (g/mol) | ~420–430 | 534.7 |
| Solubility | Moderate in polar solvents | High in organic solvents |
| Key Application | Metal chelation, polar intermediates | Hydrophobic peptide design |
Biological Activity
Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a synthetic compound recognized for its significant biological activities, particularly in biochemical and proteomics research. Its structure, characterized by a pyridyl group linked to a penicillamine moiety protected by a tert-butoxycarbonyl (Boc) group, enables it to engage in various biochemical interactions essential for protein chemistry.
The primary mechanism of action of this compound involves its ability to form and break disulfide bonds. This property is crucial for studying protein folding and stability, as disulfide bonds play a pivotal role in maintaining the structural integrity of proteins. The compound interacts with thiol groups in proteins, facilitating the formation of these bonds under oxidative conditions and their reduction back to thiols under reductive conditions.
Biological Applications
This compound has been utilized in various biological applications, including:
- Protein Structure Studies : It aids in understanding the dynamics of protein folding and stability through disulfide bond formation.
- Biochemical Synthesis : The compound serves as a building block for synthesizing more complex molecules in drug design and development.
- Proteomics : It is applied in the study of protein interactions and modifications, particularly involving cysteine residues.
Research Findings
Numerous studies have demonstrated the effectiveness of this compound in different biological contexts. For instance, its ability to modulate disulfide bond formation has been crucial in developing cyclic peptides that exhibit specific receptor binding properties. Research indicates that modifications to the penicillamine structure can enhance affinity for target receptors, thereby increasing therapeutic potential .
Case Studies
- Cyclic Enkephalins : A study explored the incorporation of this compound into cyclic enkephalins, revealing enhanced selectivity for delta-opioid receptors due to the rigid structure provided by disulfide linkages formed during synthesis .
- Drug Design : Research on bioisosteres highlighted how substituting traditional amino acids with derivatives like this compound can improve drug potency and selectivity. This approach has led to the development of more effective therapeutic agents targeting various diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine | Contains L-cysteine instead of DL-penicillamine | Enhanced reactivity with thiols |
| S-[2-(4-pyridyl)ethyl]-L-cysteine | No Boc protection | More reactive but less stable under synthetic conditions |
This compound stands out due to its combination of a pyridyl group and a penicillamine moiety, providing specific reactivity patterns that are advantageous in biochemical applications.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine that influence its experimental handling and storage?
- Methodological Answer : Key properties include a melting point of 208–213°C (with decomposition), LogP of 2.248 (indicating moderate lipophilicity), and a polar surface area (PSA) of 101.51 Ų (suggesting hydrogen-bonding potential). These properties dictate storage conditions (e.g., desiccated, room temperature) and solvent selection for solubility (e.g., dimethyl sulfoxide for dissolution). The compound’s decomposition temperature necessitates avoiding prolonged exposure to heat during synthesis .
Q. Which analytical techniques are recommended for characterizing this compound and ensuring its purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is optimal for purity assessment, leveraging the pyridyl group’s UV absorbance. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the thioether and Boc-protected amine groups. Mass spectrometry (MS) validates molecular weight (C₁₅H₂₂N₂O₂S). Impurity profiling should align with pharmacopeial standards (e.g., EP/ICH guidelines) using reference materials for sulfonic acid derivatives or pyridyl analogs .
Q. What synthetic routes are documented for this compound, and which steps require optimization?
- Methodological Answer : Synthesis typically involves thiol-ene coupling between DL-penicillamine and 4-vinylpyridine under basic conditions, followed by Boc protection of the amine. Critical optimization steps include controlling reaction pH to avoid racemization of the DL-penicillamine and ensuring stoichiometric equivalence to minimize disulfide byproducts. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol) is essential due to polar intermediates .
Advanced Research Questions
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Conduct forced degradation studies under ICH Q1A guidelines:
- Thermal stress : 40–80°C for 1–4 weeks to assess decomposition kinetics.
- Photolytic stress : Expose to UV light (320–400 nm) to evaluate pyridyl group stability.
- Hydrolytic stress : Test in buffered solutions (pH 1–13) to identify cleavage of the thioether or Boc group. Monitor degradation via HPLC-MS and correlate with thermodynamic parameters (e.g., activation energy using Arrhenius plots) .
Q. What strategies can reconcile discrepancies in reported LogP values for this compound across studies?
- Methodological Answer : Discrepancies may arise from measurement methods (e.g., shake-flask vs. chromatographic retention time). Validate experimental LogP via reverse-phase HPLC using a calibrated C18 column and compare with computational predictions (e.g., XLogP3). Adjust for ionization effects (pKa ~3.5 for the pyridyl nitrogen) using pH-partitioning models. Cross-reference with structurally similar compounds (e.g., pyridylethyl-cysteine derivatives) .
Q. How can the compatibility of this compound with pharmaceutical excipients be systematically evaluated?
- Methodological Answer : Use a design-of-experiments (DoE) approach to test binary mixtures with common excipients (e.g., lactose, microcrystalline cellulose). Monitor physical compatibility via differential scanning calorimetry (DSC) for eutectic formation and chemical stability via HPLC for adduct formation. Accelerated stability testing (40°C/75% RH for 3 months) identifies hygroscopicity-driven degradation .
Q. How can researchers optimize the introduction of the 4-pyridylethyl moiety during synthesis to minimize stereochemical impurities?
- Methodological Answer : Employ chiral catalysts (e.g., L-proline derivatives) during thiol-ene coupling to control stereoselectivity at the DL-penicillamine center. Monitor reaction progress with real-time Raman spectroscopy to detect intermediate thiyl radicals. Optimize solvent polarity (e.g., acetonitrile vs. THF) to favor nucleophilic attack on the vinylpyridine .
Q. How can the FINER criteria be applied to formulate a hypothesis-driven research question on the biological activity of this compound?
- Methodological Answer :
- Feasible : Assess in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells) using MTT assays.
- Novel : Compare metal-chelating efficacy (via UV-Vis titration) to unmodified DL-penicillamine.
- Ethical : Prioritize non-animal models (e.g., 3D tumor spheroids) for preliminary screening.
- Relevant : Focus on therapeutic applications in Wilson’s disease or heavy metal poisoning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
